molecular formula C8H7NO4 B018145 4'-Hydroxy-3'-nitroacetophenone CAS No. 6322-56-1

4'-Hydroxy-3'-nitroacetophenone

Cat. No.: B018145
CAS No.: 6322-56-1
M. Wt: 181.15 g/mol
InChI Key: MMNKVWGVSHRIJL-UHFFFAOYSA-N
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Description

4’-Hydroxy-3’-nitroacetophenone is an organic compound with the molecular formula C8H7NO4. It is characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to an acetophenone backbone. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Scientific Research Applications

4’-Hydroxy-3’-nitroacetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

4’-Hydroxy-3’-nitroacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

There is ongoing research into the use of acetophenone and its derivatives, including 4’-Hydroxy-3’-nitroacetophenone, in the synthesis of various heterocyclic compounds . This suggests potential future directions in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxy-3’-nitroacetophenone can be synthesized through the nitration of 4-hydroxyacetophenone. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the acetophenone .

Industrial Production Methods: In industrial settings, the production of 4’-Hydroxy-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, depending on the desired substitution product

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed:

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3’-nitroacetophenone depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The hydroxyl group can act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • 4’-Methoxy-3’-nitroacetophenone
  • 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone
  • 5’-Bromo-2’-hydroxy-3’-nitroacetophenone

Comparison: 4’-Hydroxy-3’-nitroacetophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity patterns. Compared to its analogs, such as 4’-Methoxy-3’-nitroacetophenone, the hydroxyl group in 4’-Hydroxy-3’-nitroacetophenone provides additional sites for hydrogen bonding and nucleophilic substitution, making it more versatile in chemical synthesis .

Properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKVWGVSHRIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212586
Record name 4-Hydroxy-3-Nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-56-1
Record name 4-Hydroxy-3-nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6322-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-Nitroacetophenone
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Record name 6322-56-1
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Record name 4-Hydroxy-3-Nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To mechanically stirred conc. H2SO4 (700 mL) at 3° C. was added p-hydroxyacetophenone (66.0 g, 480 mmol) followed by KNO3 (48.3 g, 477 mmol) in two approximately equal portions about four minutes apart. An additional 3.76 g of KNO3 was added after 1.67 hours to insure reaction completion. The reaction was slowly poured into 8 L crushed ice/water and extracted with 4 L ethyl acetate (EtOAc). The extract was concentrated in vacuo to a volume of ~1.25 L, 500 mL heptane were added and concentration was continued. Once a thick yellow suspension formed at 50° C., it was cooled to ~10° C. and filtered. The collected solids were washed with ~150 mL heptane and dried in vacuo at ~40° C. to give 81.8 g of the title compound.
Name
KNO3
Quantity
48.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
KNO3
Quantity
3.76 g
Type
catalyst
Reaction Step Three
Quantity
66 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5.00 g (36.7 ml) of 4-acetylphenol was dissolved in 50 ml of sulfuric acid. To the solution, 3.10 ml (40.7 mM) of nitric acid (60%, density=1.38) was gradually added dropwise under stirring at 2°-10° C. on an ice bath, followed by stirring at 2°-10° C. after the addition. After the reaction, the reaction mixture was poured into ice water to precipitate a crystal. The crystal was recovered by filtration and washed with water, followed by recrystallization from methanol to obtain 5.84 g of 2-nitro-4-acetylphenol (Yield: 79.8%).
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the electrochemical behavior of 4'-Hydroxy-3'-nitroacetophenone and what does it suggest about its reactivity?

A1: Cyclic voltammetry studies of this compound in an aprotic solvent (CH3CN) revealed a quasi-reversible electron transfer process []. This suggests that the molecule can undergo both reduction and oxidation reactions, indicating its potential to act as both an electron donor and acceptor. The calculated heterogeneous rate constant of electron transfer further supports its reactivity [].

Q2: How does this compound perform as a starting material in organic synthesis?

A2: this compound serves as a versatile building block in organic synthesis. It can undergo various transformations, including O-benzylation, bromination, and reduction, leading to valuable intermediates like 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol []. This intermediate plays a crucial role in synthesizing (R,R)-formoterol, highlighting the compound's utility in pharmaceutical synthesis [].

Q3: Has this compound or its derivatives shown any promising biological activity?

A3: Yes, this compound itself demonstrated potential as an antileishmanial agent, exhibiting significant activity against the promastigote form of Leishmania amazonensis []. Furthermore, derivatives of this compound, specifically benzoxazoles synthesized using it as a starting material, exhibited potent inhibitory activity against cysteine and serine proteases, including papain and trypsin []. These findings suggest potential applications in developing new treatments for parasitic diseases and conditions involving protease dysregulation.

Q4: Can you elaborate on the use of this compound in active site titration of cysteine proteases?

A4: While not extensively discussed in the provided abstracts, this compound's close structural similarity to α-bromo-4-hydroxy-3-nitroacetophenone suggests a potential application in active site titration of cysteine proteases []. This technique relies on the reactivity of the compound with the thiol group present in the active site of these enzymes. The reaction leads to a measurable change that allows for the determination of active enzyme concentration.

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